

An In-depth Technical Guide on the Thermodynamic Properties of 2,3-Dihydrothiophene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a heterocyclic organosulfur compound, serves as a key intermediate in various organic syntheses, including the development of pharmaceuticals, pesticides, and dyes.[1] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, ensuring process safety, and enabling the computational modeling of its behavior in complex systems. This guide provides a comprehensive overview of the core thermodynamic parameters of **2,3-dihydrothiophene**, details the experimental methodologies for their determination, and visualizes key synthetic pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of **2,3-dihydrothiophene** (CAS RN: 1120-59-8, Formula: C₄H₆S, Molecular Weight: 86.16 g/mol) have been determined through various experimental and computational methods.[2][3][4][5][6] These properties are essential for predicting the compound's behavior under different temperature and pressure conditions.

Data Presentation

The following tables summarize the key quantitative data for the thermodynamic and physical properties of **2,3-dihydrothiophene**.



Table 1: Enthalpy and Gibbs Free Energy

Property	Value	Unit	Source
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-3086.80 ± 1.00	kJ/mol	Cheméo[3]
Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid)	52.90 ± 1.20	kJ/mol	Cheméo[3]
Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas)	90.70 ± 1.30	kJ/mol	Cheméo[3]
Standard Gibbs Free Energy of Formation (ΔfG°)	96.88	kJ/mol	Cheméo (Joback Method)[3]
Enthalpy of Vaporization at Standard Conditions (ΔναρΗ°)	37.70 ± 0.40	kJ/mol	Cheméo[3]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	3.86	kJ/mol	Cheméo (Joback Method)[3]
Heat of Formation	12.76	kcal/mol	ChemicalBook[7]

Table 2: Heat Capacity and Other Properties



Property	Value	Unit	Source
Ideal Gas Heat Capacity (Cp,gas) at 357.86 K	97.88	J/mol·K	Cheméo (Joback Method)[3]
Ideal Gas Heat Capacity (Cp,gas) at 577.67 K	146.41	J/mol·K	Cheméo (Joback Method)[3]
Ionization Energy (IE)	8.11	eV	Cheméo[3]

Table 3: Physical Properties

Property	Value	Unit	Source
Normal Boiling Point (Tboil)	112	°C	Stenutz[5]
Normal Boiling Point (Tboil)	385.15 ± 0.60	К	Cheméo[3]
Normal Melting Point (Tfus)	163.55 ± 1.00	К	Cheméo[3]
Density	1.070	g/mL	ChemBK[1]
Dipole Moment	1.61	D	Stenutz[5]

Experimental Protocols

The determination of the thermodynamic properties of sulfur-containing heterocyclic compounds like **2,3-dihydrothiophene** involves a suite of specialized calorimetric and analytical techniques. While specific experimental details for **2,3-dihydrothiophene** are not extensively published, the methodologies applied to structurally similar compounds, such as **2,3-dihydrobenzo[b]thiophene** and other thiophene derivatives, provide a clear framework.[8][9] [10]

Combustion Calorimetry



This technique is employed to measure the enthalpy of combustion. For sulfur-containing compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the formation of sulfuric acid.[9][10]

- Sample Preparation: A precisely weighed sample of **2,3-dihydrothiophene** is placed in a crucible within the combustion bomb. A cotton fuse is used for ignition.
- Bomb Charging: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the sulfuric acid formed is of a definite concentration.
- Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
- Data Analysis: The energy of combustion is calculated from the temperature change, taking
 into account the heat capacity of the calorimeter system. Corrections are applied for the heat
 of formation of nitric acid (from residual nitrogen in the oxygen) and sulfuric acid. The
 standard enthalpy of formation is then derived using Hess's Law.

Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity of the substance in its condensed phases (solid and liquid) as a function of temperature.

- Apparatus: A sample is placed in a calorimeter vessel which is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample, minimizing heat exchange with the surroundings.
- Measurement: A known amount of electrical energy is supplied to the sample, and the
 resulting temperature increase is measured. The heat capacity is calculated from these
 values.
- Data Application: The data from adiabatic heat-capacity calorimetry can be used to determine the standard molar entropy and enthalpy by integrating the heat capacity data from near absolute zero.

Vapor Pressure Measurement



Techniques like comparative ebulliometry or inclined-piston gauge manometry are used to determine the vapor pressure of the liquid as a function of temperature.[8]

- Ebulliometry: The boiling temperature of the sample is measured at various known pressures. This method is highly accurate for determining vapor pressures.
- Inclined-Piston Gauge Manometry: This is a direct pressure measurement technique where the pressure of the vapor is balanced by a known force on a piston of a known area.
- Enthalpy of Vaporization: The enthalpy of vaporization can be derived from the vapor pressure data using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[8]

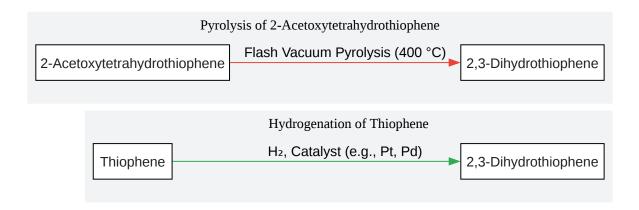
- Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
- Applications: DSC is used to determine the enthalpy of fusion (melting) and the temperatures
 of phase transitions. It can also be used to estimate the critical temperature and density of a
 substance.

Synthesis and Reaction Pathways

2,3-Dihydrothiophene is synthesized through various chemical reactions. Understanding these pathways is crucial for its production and for its application as a building block in further syntheses.

One common method for the preparation of **2,3-dihydrothiophene** is through the hydrogenation of thiophene.[1] Another documented synthesis involves the pyrolysis of 2-acetoxytetrahydrothiophene.[7]

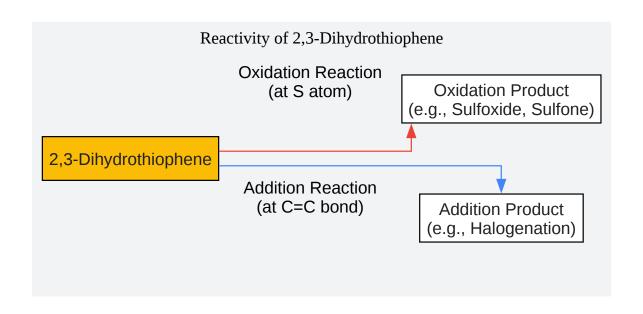




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Caption: Key synthetic routes to **2,3-dihydrothiophene**.

The reactivity of **2,3-dihydrothiophene** is characterized by the properties of both an alkene and a thioether. It undergoes addition reactions at the carbon-carbon double bond and oxidation at the sulfur atom.[2]



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Caption: Primary reaction types of **2,3-dihydrothiophene**.

Conclusion

The thermodynamic data and experimental protocols presented in this guide offer a foundational understanding of **2,3-dihydrothiophene** for researchers and professionals in drug development and chemical synthesis. The provided quantitative data, summarized in clear tables, facilitates easy comparison and application in computational models and process design. The outlined experimental methodologies provide a basis for further research and validation of these critical parameters. The visualized synthetic and reaction pathways offer a concise overview of the chemical behavior of this important heterocyclic compound.

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